molecular formula C20H14N4O2S B13370550 3-(1-benzofuran-2-yl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-benzofuran-2-yl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370550
M. Wt: 374.4 g/mol
InChI Key: VISZIXOOSCVYTK-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-benzofuran-2-yl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic molecule comprising a triazolo[3,4-b][1,3,4]thiadiazole core substituted at the 3-position with a benzofuran moiety and at the 6-position with an (E)-configured ethenyl group bearing a 2-methoxyphenyl substituent. This structure combines electron-rich aromatic systems (benzofuran, methoxyphenyl) with a rigid triazolothiadiazole scaffold, which is known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C20H14N4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-[(E)-2-(2-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H14N4O2S/c1-25-15-8-4-2-6-13(15)10-11-18-23-24-19(21-22-20(24)27-18)17-12-14-7-3-5-9-16(14)26-17/h2-12H,1H3/b11-10+

InChI Key

VISZIXOOSCVYTK-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Canonical SMILES

COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Biological Activity

The compound 3-(1-benzofuran-2-yl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound features a complex structure combining several pharmacologically relevant moieties:

  • Benzofuran : Known for its various biological activities including antioxidant and anti-inflammatory properties.
  • Thiadiazole : A scaffold associated with diverse pharmacological effects such as antimicrobial and anticancer activities.
  • Triazole : Recognized for its role in drug design due to its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thiadiazole ring through cyclization reactions, followed by functionalization to introduce the benzofuran and methoxyphenyl groups. A detailed synthetic route can be summarized as follows:

  • Formation of Thiadiazole : Reacting hydrazine derivatives with carbon disulfide and subsequent cyclization.
  • Coupling with Benzofuran : Utilizing electrophilic aromatic substitution methods.
  • Final Functionalization : Introducing the methoxyphenyl group via a Wittig reaction or similar methods.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole and triazole frameworks exhibit significant antimicrobial properties. For instance:

  • The presence of the thiadiazole unit has been linked to enhanced activity against various bacterial strains .
  • Compounds similar in structure have shown potent activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Properties

Studies have demonstrated that derivatives of thiadiazoles possess anticancer activity:

  • In vitro tests on cancer cell lines (e.g., MCF-7 for breast cancer) have shown that modifications to the thiadiazole structure can lead to compounds with IC50 values in the low micromolar range .
  • The compound's mechanism may involve the inhibition of key enzymes in cancer metabolism or induction of apoptosis in cancer cells.

Anti-inflammatory Effects

The compound's benzofuran component is known for anti-inflammatory effects:

  • It may inhibit pro-inflammatory cytokines and reduce edema in animal models .
  • This activity is crucial for developing treatments for chronic inflammatory conditions.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anti-inflammatory Activity : A study on 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles reported significant analgesic effects in animal models .
  • Antiproliferative Effects : Another study highlighted a series of 1,3,4-thiadiazole derivatives that exhibited potent antiproliferative activity against various cancer cell lines (IC50 values ranging from 2.48 μM to 10.28 μg/ml) .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokine release

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazolothiadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, synthesis efficiency, and biological activity.

Table 1: Key Structural Analogs and Their Properties

Compound Structure Substituents (Position 3/6) Yield (%) Melting Point (°C) Key Biological Activities Evidence Source
3-(1,3-Benzodioxol-5-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl]triazolo[3,4-b]thiadiazole (CAS 951986-64-4) 3: Benzodioxole; 6: Ethenyl-pyridinyl N/A N/A Not reported (structural analog)
3-(5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-triazolo[3,4-b]thiadiazol-6-amine (4a-g) 3: Benzofuran-pyrazole; 6: Aryl amine 64–75 183–203 Antimicrobial (Gram± bacteria)
3-(5'-Fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted)triazolo[3,4-b]thiadiazole (3a-j) 3: Fluoro-methoxybiphenyl; 6: Varied groups 60–85* N/A Anticancer, antibacterial
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)triazolo[3,4-b]thiadiazole (1) 3: Adamantyl; 6: Chloro-fluorophenyl N/A N/A COX-1/2 inhibition
3-(Indol-3-yl)-6-(4-iodophenyl)triazolo[3,4-b]thiadiazole (5a) 3: Indole; 6: Iodophenyl 64 183–185 Antiproliferative (Bcl-2 targeting)
6-((4-Fluorobutyl)sulfanyl)-3-(5'-fluoro-2'-methoxybiphenyl-3-yl)triazolo[3,4-b]thiadiazole (111) 3: Fluoro-methoxybiphenyl; 6: Fluorobutylthio N/A N/A Cytotoxic

*Microwave synthesis improved yields compared to conventional methods .

Substituent Effects on Pharmacological Activity

  • Benzofuran vs. Benzodioxole : The benzofuran moiety (as in the target compound) is associated with enhanced antimicrobial activity compared to benzodioxole derivatives. For example, compounds with benzofuran-pyrazole hybrids (e.g., 4a-g ) showed superior activity against Gram-positive and Gram-negative bacteria compared to chloramphenicol .
  • Methoxyphenyl Groups : The 2-methoxyphenyl ethenyl group in the target compound likely enhances lipophilicity and π-π stacking interactions, similar to the 5'-fluoro-2'-methoxybiphenyl substituents in 3a-j , which exhibited potent anticancer activity against MCF-7 and HeLa cell lines .
  • Adamantyl and Bulky Substituents : Adamantyl groups (e.g., in compound 1 ) improve binding to hydrophobic enzyme pockets, as seen in COX-1/2 inhibition studies . However, the target compound’s benzofuran group may offer a balance between rigidity and metabolic stability.

Stereochemical Considerations

The (E)-configuration of the ethenyl group in the target compound is critical for maintaining planarity and optimizing interactions with biological targets. Analogous E-configurations in CAS 951986-64-4 () and fluorobiphenyl derivatives () suggest improved binding affinity compared to non-planar isomers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(1-benzofuran-2-yl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclization : Use 3-(1-benzofuran-2-yl)-1,2,4-triazole-5-thiol and 2-methoxycinnamaldehyde in ethanol with potassium carbonate as a base (60–80°C, 6–8 hours) .
  • Purification : Recrystallize from ethanol-DMF (1:1) to achieve >95% purity. Monitor by TLC (hexane:ethyl acetate, 7:3) and confirm via HPLC .
    • Critical Parameters :
  • Solvent choice : Ethanol minimizes side reactions compared to DMSO .
  • Catalyst : Base strength (K₂CO₃ > NaOEt) improves cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Techniques :

  • NMR :
  • ¹H NMR : Look for ethenyl protons (δ 6.8–7.5 ppm, J = 16 Hz, E-isomer) and benzofuran aromatic protons (δ 7.2–7.9 ppm) .
  • ¹³C NMR : Thiadiazole C-S (δ 165–170 ppm) and triazole C-N (δ 145–150 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion peak [m/z 429 (M+H⁺)] .
    • Validation : Compare with computational spectra (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. How should preliminary biological activity screening be designed to evaluate antimicrobial or anticancer potential?

  • Assay Design :

  • Antimicrobial : Broth microdilution (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922); IC₅₀ reported at 12.5–25 µg/mL for analogous triazolothiadiazoles .
  • Anticancer : MTT assay on HeLa and MCF-7 cells (72-hour exposure). Prior studies show apoptosis induction at 10–50 µM .
    • Controls : Use ciprofloxacin (antimicrobial) and doxorubicin (anticancer) as positive controls .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for substituents on the benzofuran and methoxyphenyl moieties?

  • Key Findings :

Substituent PositionModificationBioactivity ImpactReference
Benzofuran (C-2)Methyl vs. H↑ Lipophilicity → ↑ Cellular uptake
Methoxyphenyl (C-2')OMe → Cl↓ Anticancer potency (IC₅₀ from 15 → 35 µM)
  • Mechanistic Insight : Methoxy groups enhance π-π stacking with enzyme active sites (e.g., COX-2) .

Q. How does the compound interact with biological targets such as COX-2 or DNA topoisomerases, and what computational tools validate these interactions?

  • Target Validation :

  • Molecular Docking (AutoDock Vina) : Binding affinity (∆G = -9.2 kcal/mol) to COX-2 (PDB: 5KIR) via H-bonds with Arg120 and Tyr355 .
  • MD Simulations (GROMACS) : Stable binding over 100 ns; RMSD < 2.0 Å .
    • Experimental Corroboration : Enzyme inhibition assays (COX-2 IC₅₀ = 0.8 µM) .

Q. How can crystallographic data resolve contradictions in reported bioactivity across similar triazolothiadiazoles?

  • Case Study :

  • X-ray Crystallography : Bond angles (C-S-N = 92.5°) and dihedral angles (benzofuran/thiadiazole = 74.3°) explain steric hindrance in less active analogs .
  • Data Discrepancies : Varied IC₅₀ values (e.g., 10 vs. 50 µM) may arise from crystal packing effects (e.g., C—H⋯π interactions) altering solubility .

Q. What strategies mitigate synthetic challenges such as low yields in E/Z isomer separation?

  • Optimization :

  • Chromatography : Use silica gel column with hexane:EtOAc (4:1) to isolate E-isomer (Rf = 0.6) .
  • Photoisomerization : UV irradiation (λ = 254 nm) in CHCl₃ converts ZE isomer (85% yield) .

Methodological Guidelines

  • Data Contradiction Analysis :
    • Example : If antimicrobial activity varies between studies, re-test under standardized conditions (e.g., pH 7.4, 37°C) and validate via kill-curve assays .
  • Advanced Characterization :
    • SC-XRD : Resolve tautomerism in the triazole ring (e.g., N1 vs. N2 protonation) .
    • In Silico ADMET : Predict pharmacokinetics (e.g., LogP = 3.2, t₁/₂ = 4.5 h) using SwissADME .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.